BenchChemオンラインストアへようこそ!

Bufuralol

CYP2D6 phenotyping drug metabolism fluorescence assay

Procure the definitive CYP2D6 probe substrate for your pharmacogenomic and cardiovascular research. Unlike generic β-blockers, Bufuralol's unique partial β2-agonism preserves vascular tone, while its fluorescent metabolite (1′-hydroxybufuralol) enables direct, high-throughput phenotyping without LC-MS. Its 20-fold interindividual variability provides superior discriminatory power over debrisoquine for identifying metabolizer phenotypes, making it the essential, non-substitutable reference standard for validated protocols.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 54340-62-4
Cat. No. B1668043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufuralol
CAS54340-62-4
Synonymsufuralol
bufuralol, (DL)-(+-)-isomer
bufuralol, hydrochloride
bufuralol, hydrochloride, (D)-(+)-isomer
bufuralol, hydrochloride, (DL)-(+-)-isomer
bufuralol, hydrochloride, (L)-(-)-isomer
Ro 3-4787
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O
InChIInChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3
InChIKeySSEBTPPFLLCUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bufuralol (CAS 54340-62-4) Procurement: A Definitive Guide for Scientific and Industrial Sourcing


Bufuralol (Ro 3-4787) is a non-selective β-adrenoceptor antagonist with partial agonist activity that serves dual roles as both a clinical-stage antihypertensive agent and a validated CYP2D6 probe substrate [1]. Structurally distinct from most β-blockers, it features a benzofuran core rather than the typical aryloxypropanolamine backbone [2]. Its commercial relevance in research procurement stems from its specific utility in CYP2D6 phenotyping assays and cardiovascular pharmacology studies [3].

Why Generic Substitution of Bufuralol Is Not Feasible in CYP2D6 Assays and Cardiovascular Models


Substituting bufuralol with other CYP2D6 substrates or β-blockers in research applications introduces confounding variables due to its unique combination of partial β2-agonism, stereoselective metabolism, and polymorphic clearance. Unlike pure antagonists such as propranolol, bufuralol exhibits intrinsic sympathomimetic activity (~5% relative to isoprenaline) that directly affects vascular tone and heart rate measurements [1]. Furthermore, its metabolism is governed by the debrisoquine/sparteine polymorphism, resulting in up to 20-fold interindividual variability in 1′-hydroxylation rates across human liver microsomes—a variability profile distinct from other probe substrates [2]. These pharmacological and metabolic distinctions render in-class substitution scientifically invalid when bufuralol is specified as the reference compound in validated assay protocols.

Quantitative Differential Evidence: Bufuralol vs. Comparators in Key Performance Dimensions


CYP2D6 Probe Substrate: Bufuralol Provides Superior Fluorescence Detection Sensitivity vs. Radiolabeled Alternatives

Bufuralol serves as a CYP2D6-selective probe substrate with a key analytical advantage: its major metabolite, 1′-hydroxybufuralol, is highly fluorescent, enabling high-sensitivity detection without radiolabeling. This contrasts with other probe substrates such as debrisoquine and sparteine, which typically require radiometric or mass spectrometric quantification [1].

CYP2D6 phenotyping drug metabolism fluorescence assay

CYP2D6*1 vs. CYP2D6*10 Genotype: Intrinsic Clearance Reduction Quantified for Bufuralol

Bufuralol demonstrates genotype-dependent intrinsic clearance (CLint) in recombinant CYP2D6 systems. When comparing the wild-type CYP2D6*1 allele to the reduced-function CYP2D6*10 variant, bufuralol CLint decreases from 9.77 to 1.33 pmol·min⁻¹·mg⁻¹, representing an 86.4% reduction [1].

pharmacogenomics CYP2D6 polymorphism enzyme kinetics

β-Adrenoceptor Binding Affinity: Bufuralol vs. Propranolol in Rat Reticulocyte Membranes

In competitive radioligand binding assays using ³H-CGP 12177 at β-adrenoceptors of rat reticulocytes, bufuralol exhibits a mean Ki of 19.6 ng/plasma compared to 6.7 ng/plasma for propranolol, indicating approximately 3-fold lower binding affinity [1]. However, bufuralol demonstrates partial agonism (intrinsic activity ~5% relative to isoprenaline) whereas propranolol acts as a pure antagonist [1].

β-blocker pharmacology receptor binding Ki determination

Exercise Tachycardia Reduction: Bufuralol Dose-Response vs. Propranolol in Human Subjects

In a double-blind crossover study in healthy volunteers, bufuralol 60 mg and 120 mg produced similar reductions in exercise tachycardia as propranolol 40 mg, but less than propranolol 160 mg [1]. Notably, bufuralol at doses ≥15 mg maintained activity at 24 hours post-dose, demonstrating a long duration of action [1].

clinical pharmacology exercise heart rate β-blockade efficacy

Peripheral Vascular Effects: Bufuralol Spares Forearm Blood Flow vs. Propranolol and Pindolol

In a double-blind crossover study comparing bufuralol (60 mg), propranolol (160 mg), and pindolol (10 mg) in healthy volunteers, forearm blood flow was reduced by propranolol and pindolol but not by bufuralol [1]. This differential effect is attributed to bufuralol's predominant β2-adrenoceptor partial agonism, which produces vasodilation and counteracts peripheral vasoconstriction [2].

vascular pharmacology peripheral resistance β-blocker hemodynamics

Interindividual Variability in Metabolism: Bufuralol 1′-Hydroxylation Exhibits 20-Fold Range vs. 12-Fold for Debrisoquine

In a panel of 28 human liver microsomes, interindividual differences in bufuralol 1′-hydroxylation activity exhibited a 20-fold range, compared to a 12-fold range for debrisoquine 4-hydroxylation [1]. Rates of bufuralol and debrisoquine metabolism were significantly correlated (r = 0.73), confirming shared genetic control via CYP2D6 polymorphism [1].

pharmacogenetics drug metabolism variability CYP2D6 phenotyping

Optimal Research and Industrial Applications for Bufuralol Based on Quantitative Evidence


CYP2D6 Phenotyping in Pharmacogenomic Screening Panels

Bufuralol is the substrate of choice for high-throughput CYP2D6 phenotyping due to its fluorescent metabolite (1′-hydroxybufuralol), which eliminates the need for radiometric or LC-MS detection [1]. Its 20-fold interindividual variability range provides superior discriminatory power for identifying poor vs. extensive metabolizer phenotypes compared to debrisoquine's 12-fold range [2]. Genotype-validated CLint values (9.77 vs. 1.33 for CYP2D6*1 vs. *10) further support its use in recombinant enzyme systems for pharmacogenomic screening [3].

Cardiovascular Pharmacology Studies Requiring β-Blockade Without Peripheral Vasoconstriction

Bufuralol is uniquely suited for in vivo cardiovascular models where β-blockade is desired but peripheral vasoconstriction would confound hemodynamic measurements. Its predominant β2-adrenoceptor partial agonism produces vasodilation, preserving forearm blood flow while maintaining antihypertensive efficacy comparable to propranolol [4][5]. This profile is particularly relevant for studies of hypertension in patients with peripheral vascular disease or for isolated vessel preparations where endothelium-dependent responses must be preserved.

Chiral Separation Method Development and Validation

Bufuralol's chiral center and stereoselective metabolism make it an ideal model compound for developing and validating enantioselective HPLC methods. Validated chiral separation protocols using vancomycin-based stationary phases achieve linear calibration over 5-500 ng/mL for each enantiomer with detection limits of 2 ng/mL, and have been successfully applied to both plasma pharmacokinetic studies and pharmaceutical formulation quality control [6]. The compound's stability at 70°C for 7 days further supports its use in method robustness testing [6].

CYP2D6 Polymorphism Mechanistic Studies in Recombinant Enzyme Systems

The availability of precise kinetic parameters for bufuralol across multiple CYP2D6 variants (CYP2D6*1, *2, *10, *17) enables detailed mechanistic studies of polymorphic enzyme function [3][7]. Bufuralol's Km values (12.58 μM for CYP2D6*1; 16.56 μM for CYP2D6*10) and Vmax values (123.0 vs. 22.09 pmol·min⁻¹·mg⁻¹, respectively) provide a robust quantitative framework for computational modeling of CYP2D6 active-site mutations and substrate docking simulations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufuralol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.